

Introduction: A Key Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Cat. No.: B1598199

[Get Quote](#)

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether (CAS Number: 27943-46-0) is a pivotal chemical intermediate, primarily utilized as the protected form of 2-methyl-3-butyn-2-ol.[1][2][3] The strategic importance of this compound lies in the utility of the tetrahydropyranyl (THP) ether as a robust protecting group for alcohols. This protection allows the terminal alkyne functionality of the parent molecule to undergo a wide array of chemical transformations under conditions that would be incompatible with a free hydroxyl group, such as reactions involving strong bases, organometallics, or hydrides.[4][5]

The parent alcohol, 2-methyl-3-butyn-2-ol, is a valuable building block in its own right, notably as a precursor in the industrial synthesis of vitamins A and E.[6][7] Therefore, its effective protection and subsequent deprotection are crucial steps in complex, multi-step synthetic pathways. This guide provides an in-depth analysis of the compound's properties, synthesis, applications, and handling, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for **2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether** are summarized below.

Property	Value	Source
CAS Number	27943-46-0	[1] [2] [3] [8] [9] [10]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1] [2] [3]
Molecular Weight	168.23 g/mol	[1] [2]
IUPAC Name	2-(2-methylbut-3-yn-2- yloxy)oxane	[2]
Synonyms	3-methyl-1-butyn-3-yl tetrahydropyranyl ether, 2-((2- Methylbut-3-yn-2- yl)oxy)tetrahydro-2H-pyran	[2]
Topological Polar Surface Area	18.5 Å ²	[2] [8]
Rotatable Bond Count	3	[2] [8]
Hydrogen Bond Acceptor Count	2	[2] [8]

The Role of the Tetrahydropyranyl (THP) Protecting Group

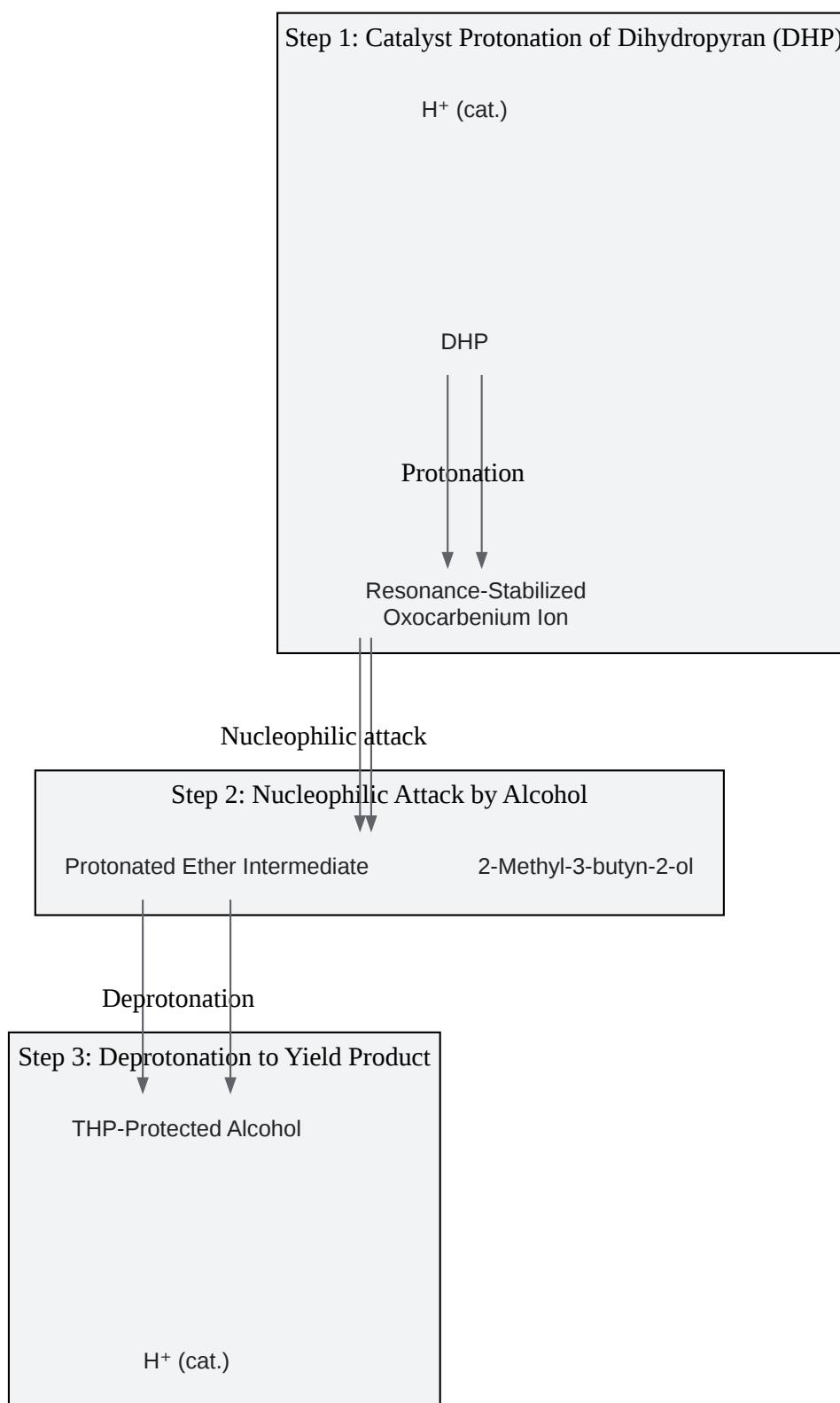
The decision to protect a functional group is a critical strategic choice in synthesis. The THP ether is employed to mask the reactivity of the hydroxyl group of 2-methyl-3-butyn-2-ol.

Causality Behind Protection: The hydroxyl group is acidic and nucleophilic, making it incompatible with many reagents used to modify the alkyne. For instance, forming an acetylide with a strong base (e.g., n-BuLi or Grignard reagents) for subsequent C-C bond formation would be impossible, as the base would first deprotonate the hydroxyl group.

Advantages of THP Ethers:

- Ease of Formation: They are readily formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.[\[11\]](#)[\[12\]](#)

- Stability: THP ethers are exceptionally stable across a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents (Grignard, organolithiums), hydrides (LiAlH_4 , NaBH_4), and many oxidizing and reducing agents.[4][5]
- Facile Cleavage: The protection is easily reversed by mild acid-catalyzed hydrolysis, regenerating the original alcohol.[11][12]


A Key Consideration - Diastereomer Formation: A notable drawback of THP protection is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the alcohol being protected is already chiral, this results in a mixture of diastereomers, which can complicate purification and characterization (e.g., NMR spectroscopy).[4] However, since 2-methyl-3-butyn-2-ol is achiral, this specific complication is avoided.

Synthesis: A Validated Protocol

The synthesis of **2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether** is a classic example of acid-catalyzed acetal formation.

Reaction Mechanism

The reaction proceeds via the protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of 2-methyl-3-butyn-2-ol. A final deprotonation step yields the THP ether product and regenerates the acid catalyst.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed mechanism for THP ether formation.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps from reaction setup to purification and confirmation. It is adapted from established procedures.[\[13\]](#)

Reagents & Equipment:

- 2-Methyl-3-butyn-2-ol (1.0 eq)
- 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
- Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)
- Dichloromethane (DCM) or Benzene as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

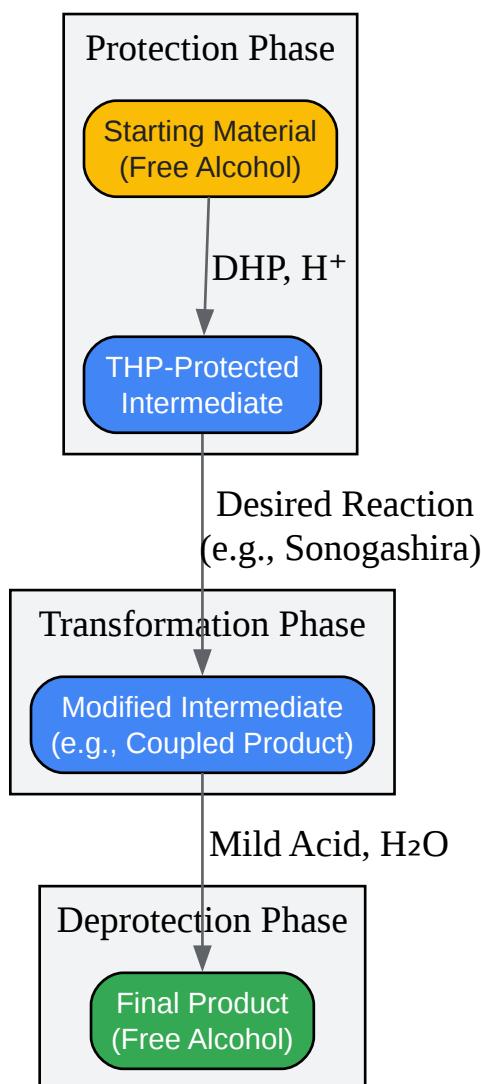
Procedure:

- Reaction Setup: To a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in dichloromethane (approx. 0.5 M) in a round-bottom flask at 0 °C (ice bath), add 3,4-dihydro-2H-pyran (1.2 eq).
- Catalyst Addition: Add a catalytic amount of PPTS or p-TsOH (0.01-0.05 eq) to the stirred solution. Expertise Insight: PPTS is a milder catalyst than p-TsOH and is preferred for substrates sensitive to strong acids.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours (or up to 40 hours as some procedures suggest for completion).[\[13\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
- Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO_3 solution to neutralize the acid catalyst.

- Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- Workup - Washing: Wash the combined organic layers with brine to remove residual water-soluble components.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by vacuum distillation.[13]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of THP-protected alcohol.

Application & Deprotection Logic

The primary application is to enable transformations at the alkyne terminus. Once these are complete, the hydroxyl group is regenerated via deprotection.

Logical Workflow: Protection → Reaction → Deprotection

This sequence allows for synthetic operations that would otherwise be impossible. For example, a Sonogashira coupling of the terminal alkyne with an aryl halide requires a base that would be incompatible with the free alcohol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether | C10H16O2 | CID 4193843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 27943-46-0 CAS MSDS (2-METHYL-3-BUTYN-2-YL 2-TETRAHYDROPYRANYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. 2-METHYL-3-BUTYN-2-YL 2-TETRAHYDROPYRANYL ETHER | 27943-46-0 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Introduction: A Key Intermediate in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598199#2-methyl-3-butyn-2-yl-2-tetrahydropyranyl-ether-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com